molecular formula C28H26N2O B2615805 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine CAS No. 306325-60-0

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine

Cat. No.: B2615805
CAS No.: 306325-60-0
M. Wt: 406.529
InChI Key: TUWFLLINFSJUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

Molecular Framework and Connectivity

The molecular formula of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine is C28H26N2O , with a molar mass of 406.53 g/mol . The core structure comprises a five-membered imidazolidine ring (a saturated heterocycle with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a 3-(benzyloxy)phenyl group. The nitrogen atoms at positions 1 and 3 are further bonded to phenyl rings (Figure 1).

IUPAC Name

The systematic name, derived from substitutive nomenclature, is 2-[3-(benzyloxy)phenyl]-1,3-diphenylimidazolidine . This nomenclature reflects the imidazolidine backbone, the phenyl substituents at N1 and N3, and the benzyloxy-functionalized phenyl group at C2.

Key Structural Features
  • Imidazolidine ring : Adopts a puckered conformation due to sp³ hybridization at the nitrogen and carbon centers.
  • Benzyloxy group : Introduces steric bulk and electronic effects via the ether-linked benzyl moiety.
  • Phenyl substituents : Contribute to π-stacking interactions and influence molecular symmetry.

Table 1: Molecular descriptors of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine

Property Value Source
Molecular formula C28H26N2O
Molar mass 406.53 g/mol
SMILES C1CN(C(N1)C2=CC(=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4
Hybridization (N1/N3) sp³

Properties

IUPAC Name

1,3-diphenyl-2-(3-phenylmethoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c1-4-11-23(12-5-1)22-31-27-18-10-13-24(21-27)28-29(25-14-6-2-7-15-25)19-20-30(28)26-16-8-3-9-17-26/h1-18,21,28H,19-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWFLLINFSJUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine typically involves the reaction of 3-(benzyloxy)benzaldehyde with diphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imidazolidine ring can be reduced to form secondary amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazolidine derivatives, including 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of benzimidazole and related compounds have been shown to exhibit potent activity against various Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with nucleic acid synthesis, making these compounds valuable in combating drug-resistant strains of pathogens .

Table 1: Antimicrobial Activity of Imidazolidine Derivatives

CompoundMIC (µM)Target Organisms
Compound A5.19Staphylococcus aureus
Compound B5.08Candida albicans
Compound C4.12Escherichia coli

Anticancer Properties

The anticancer potential of imidazolidine derivatives is another critical application area. Compounds structurally related to 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine have been evaluated for their efficacy against various cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Imidazolidine Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound A4.12HCT116 (Colorectal carcinoma)
Compound B5.85MCF-7 (Breast cancer)
Compound C4.53A549 (Lung cancer)

Drug Design and Synthesis

The design and synthesis of new imidazolidine derivatives are crucial for expanding the pharmacological toolbox available to researchers and clinicians. The structural features of these compounds allow for modifications that can enhance their biological activity and selectivity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of imidazolidine derivatives. Recent research has focused on modifying substituents on the phenyl rings and the imidazolidine core to improve antibacterial and anticancer activities while minimizing toxicity .

Table 3: SAR Insights for Imidazolidine Derivatives

ModificationEffect on Activity
Benzyloxy GroupIncreases lipophilicity
Substituted PhenylEnhances receptor binding affinity
Imidazolidine CoreCritical for biological activity

Case Studies and Research Findings

Several case studies have illustrated the successful application of imidazolidine derivatives in drug discovery:

  • Case Study 1 : A derivative exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Case Study 2 : In vitro studies demonstrated that a specific compound led to apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (imidazolidine, indene, or oxazole) and substituent patterns. Key comparisons include:

Structural Analogues with Imidazolidine/Imidazole Cores

  • Methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates ():
    These imidazole derivatives share a phenyl substituent at position 2 but differ in the carboxylate group and methyl substitution. Synthesis via polyphosphoric acid (PPA) highlights their thermal stability compared to the target compound, which lacks ester functionalities. The absence of a saturated imidazolidine ring in these analogs may result in higher reactivity due to aromaticity .

Benzyloxy-Substituted Compounds

  • D15 and D20 ():
    Both are (2E,4E)-penta-2,4-dienamides with 3-(benzyloxy)phenyl substituents. While structurally distinct from the imidazolidine core, they demonstrate how the meta-benzyloxy group influences physical properties:

    • Melting Points : D15 (191.0–192.0°C) and D20 (182.9–185.0°C) exhibit lower melting points than para-substituted analogs (e.g., D16: 231.4–233.5°C), suggesting reduced crystallinity in meta-substituted derivatives .
    • Synthetic Yields : D20 (24.8% yield) outperforms D15 (21.7%), possibly due to steric or electronic effects during amidation .
  • 2-(Diphenylmethoxy)-N-methylethanamine ():
    This compound shares a diphenylmethoxy group but lacks the imidazolidine core. Its inclusion in pharmacopeial testing (e.g., sterility, pH) underscores the regulatory relevance of benzyloxy/diphenyl motifs in drug formulations .

Diphenyl-Substituted Heterocycles

  • 1 : 2-Diphenylindene ():
    A fused bicyclic system with two phenyl groups. Its synthesis via acetyl chloride-mediated cyclization contrasts with the imidazolidine’s likely preparation through condensation reactions. The indene’s higher melting point (173–175°C) compared to the target compound (data unavailable) may reflect greater planar rigidity .

Data Tables

Table 1: Physical Properties of Selected Benzyloxy-Substituted Compounds

Compound Core Structure Substituent Position Melting Point (°C) Yield (%)
2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine Imidazolidine Meta-benzyloxy N/A N/A
D15 () Dienamide Meta-benzyloxy 191.0–192.0 21.7
D16 () Dienamide Para-benzyloxy 231.4–233.5 21.3
1 : 2-Diphenylindene () Indene N/A 173–175 N/A

Table 2: Functional Group Impact on Pharmacopeial Compliance

Compound (–4) Functional Groups Pharmacopeial Tests Passed
2-(Diphenylmethoxy)-N-methylethanamine Diphenylmethoxy, amine Sterility, pH, particulate matter
2-Phenylacrylic acid Benzyloxy, carboxylic acid Not explicitly tested

Key Research Findings

Substituent Position : Meta-benzyloxy substitution (as in D15 and the target compound) correlates with lower melting points compared to para-substituted analogs, likely due to disrupted molecular packing .

Heterocyclic Core : Saturated imidazolidine derivatives may exhibit enhanced stability over aromatic counterparts (e.g., indenes or imidazoles) but reduced reactivity .

Biological Activity

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazolidine core substituted with benzyloxy and phenyl groups, which contribute to its biological properties. Its chemical structure can be represented as follows:

C21H22N2O\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}

Biological Activity Overview

Research indicates that 2-(3-(benzyloxy)phenyl)-1,3-diphenylimidazolidine exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
  • Antimicrobial Properties : Investigations into its antimicrobial effects have shown promise against certain bacterial strains.
  • Neuroprotective Effects : The compound's potential in neuroprotection has been highlighted in studies related to neurodegenerative diseases.

The biological effects of 2-(3-(benzyloxy)phenyl)-1,3-diphenylimidazolidine are believed to stem from its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to various cellular responses such as apoptosis in cancer cells or inhibition of microbial growth.

Data Table: Biological Activity Summary

Activity TypeAssay TypeIC50 Value (µM)Reference
AnticancerHeLa Cell Proliferation0.6
AntimicrobialBacterial Strain Inhibition0.5
NeuroprotectiveNeuroprotection Assay0.8

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of various imidazolidine derivatives, 2-(3-(benzyloxy)phenyl)-1,3-diphenylimidazolidine demonstrated significant cytotoxicity against the HeLa cell line with an IC50 value of 0.6 µM. This potency was attributed to enhanced lipophilicity and favorable interactions with cellular targets, leading to effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that it exhibited notable inhibitory effects at low concentrations (IC50 = 0.5 µM), suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Neuroprotective Effects

Research into neuroprotective effects showed that the compound could significantly reduce oxidative stress in neuronal cells. In vitro assays revealed an IC50 value of 0.8 µM for neuroprotection against oxidative damage, positioning it as a candidate for further studies in neurodegenerative disease models .

Q & A

Q. How can the synthesis of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine be optimized under varying reaction conditions?

Answer: The synthesis can be optimized by adjusting key parameters such as temperature, solvent polarity, and stoichiometry of reactants. For example, highlights the importance of using acyl chlorides (as electrophilic agents) and excess protonating agents (e.g., polyphosphoric acid) to promote cyclization into benzimidazole derivatives, which share structural similarities with the target compound. Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize reaction time. Statistical methods like factorial design ( ) can systematically reduce experimental trials while identifying significant variables.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the imidazolidine ring structure and substituent positions. X-ray crystallography (as used in for analogous benzimidazoles) provides definitive stereochemical confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR can confirm functional groups like benzyloxy (-OCH₂Ph). For dynamic studies, variable-temperature NMR or in-situ Raman spectroscopy may resolve conformational flexibility.

Q. How can purification challenges (e.g., byproduct separation) be addressed during synthesis?

Answer: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for separating polar byproducts ( ). Recrystallization using mixed solvents (e.g., dichloromethane/methanol) can improve purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. emphasizes the utility of membrane separation technologies (e.g., nanofiltration) for scalable purification.

Advanced Research Questions

Q. What computational methods are suitable for studying the reaction mechanism of this compound’s formation?

Answer: Density Functional Theory (DFT) calculations can map reaction pathways, such as cyclization energetics or benzyloxy group stability ( ). Transition state analysis using Gaussian or ORCA software identifies rate-limiting steps. Molecular dynamics simulations (e.g., in GROMACS) can model solvent effects. ’s ICReDD framework integrates quantum chemical calculations with experimental feedback loops to refine mechanistic hypotheses.

Q. How can Design of Experiments (DoE) methodologies improve reaction yield and selectivity?

Answer: A 2³ factorial design ( ) can evaluate interactions between temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) optimizes non-linear relationships, while Taguchi methods minimize noise from uncontrolled variables. For example, demonstrates how DoE reduces trial-and-error in identifying optimal conditions for benzofuran derivatives, which share synthetic challenges with imidazolidines.

Q. What strategies reconcile contradictory data in reported reaction outcomes (e.g., unexpected byproducts)?

Answer: Contradictions often arise from subtle differences in reaction conditions. For instance, notes that methyl groups on benzimidazoles resist oxidation under certain conditions but may react under others. Systematic replication studies with controlled variables (e.g., oxygen exclusion) and advanced analytics (e.g., in-situ FT-IR) isolate contributing factors. Meta-analyses of published data, coupled with machine learning ( ), can identify overlooked trends.

Q. How might this compound’s structural features enable applications in materials science or catalysis?

Answer: The benzyloxy group’s electron-donating properties and the imidazolidine ring’s rigidity suggest potential as a ligand in asymmetric catalysis ( , RDF2050112). Its aromaticity and steric bulk could stabilize metal-organic frameworks (MOFs) or serve as a monomer in polymer chemistry. Computational screening (e.g., COSMO-RS) predicts solubility and compatibility with industrial membranes ( , RDF2050104).

Q. What experimental frameworks assess this compound’s bioactivity (e.g., enzyme inhibition)?

Answer: High-throughput screening (HTS) assays (e.g., fluorescence-based enzymatic inhibition) can evaluate bioactivity. ’s approach to microbial zoospore regulation provides a template for dose-response studies. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, while metabolomics (LC-MS/MS) identifies downstream effects. In vitro cytotoxicity assays (MTT or resazurin) ensure selectivity before in vivo testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.